1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by its unique structural features, which include a tert-butyl group and two carboxylate functionalities. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride is classified as an amino acid derivative, specifically a pyrrolidine-based compound. Its structural complexity allows it to be utilized in various synthetic applications and biological studies.
The synthesis of 1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride typically involves multi-step organic reactions. A common method includes:
Technical details such as reaction conditions (temperature, solvents) and catalysts used are critical for optimizing yield and purity.
The molecular structure of 1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride can be represented by its molecular formula C11H20ClN2O4. The structural features include:
The SMILES representation for this compound is CC(C)(C)OC(N1C[C@](N)(CC1)C)=O
, indicating its complex stereochemistry .
The chemical reactivity of 1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride can be explored through various reactions:
These reactions are crucial for modifying the compound for specific applications in drug development or material science.
The mechanism of action for 1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its amino acid-like structure. It may act as an agonist or antagonist depending on its specific interactions within biological pathways.
Relevant data regarding these properties can usually be found in product specifications from chemical suppliers .
1-tert-butyl 2-methyl (2S,3R)-3-amino-1,2-pyrrolidinedicarboxylate hydrochloride has potential applications in:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its versatility and importance in scientific research.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: